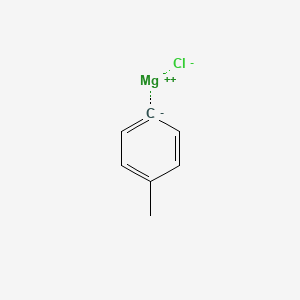

p-tolylmagnesium chloride

Description

The exact mass of the compound Magnesium, chloro(4-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMRDOZWELZHDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]C=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074328 | |

| Record name | Magnesium, chloro(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, chloro(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

696-61-7 | |

| Record name | Magnesium, chloro(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Toluenemagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolylmagnesium Chloride (CAS Number: 696-61-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylmagnesium chloride, a prominent member of the Grignard reagent family, is a versatile and powerful tool in organic synthesis, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a thorough exploration of its applications in modern synthetic chemistry, with a particular focus on its relevance to drug discovery and development. Safety and handling procedures for this reactive compound are also detailed to ensure its safe and effective use in the laboratory.

Chemical Identity and Physical Properties

This compound (CAS 696-61-7) is an organomagnesium compound that is most commonly handled as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[1][2] The presence of the tolyl group significantly influences its reactivity and applications in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 696-61-7 | [3] |

| Molecular Formula | C₇H₇ClMg | [3][] |

| Molecular Weight | 150.89 g/mol | [] |

| Appearance | Typically a dark-colored solution (brown to black) | [][5] |

| Typical Concentration | 1.0 - 2.0 M in THF | [5] |

| Density (of solution) | ~0.974 g/mL at 25 °C | [6] |

| Boiling Point (of solution) | Dependent on solvent (approx. 115 °C for some formulations) | [1] |

| Flash Point (of solution) | < -17 °C | [6] |

| Solubility | Highly soluble in diethyl ether and THF | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of a Grignard reaction, involving the reaction of an aryl halide with magnesium metal in an anhydrous ethereal solvent. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis of this compound-Tetrahydrofuran Complex

Adapted from U.S. Patent 2,959,596

Materials:

-

Magnesium turnings (1 gram atom)

-

p-Chlorotoluene (1 mole)

-

Anhydrous tetrahydrofuran (THF) (3 moles)

-

Ethyl bromide (initiator, ~2 mL)

-

Iodine crystal (initiator, small crystal)

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

Procedure:

-

A 1-liter, three-neck flask is charged with 24.3 grams (1 g atom) of magnesium turnings.

-

The apparatus is thoroughly flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

The flask is purged with nitrogen gas to create an inert atmosphere.

-

A mixture of 126.5 grams (1 mole) of p-chlorotoluene dissolved in 216 grams (3 moles) of anhydrous tetrahydrofuran is prepared.

-

Approximately 10 mL of this mixture is added to the flask containing the magnesium turnings.

-

The reaction is initiated by adding 2 mL of ethyl bromide and a small iodine crystal. Gentle warming may be necessary to start the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once the reaction has initiated, the remainder of the p-chlorotoluene/THF mixture is added slowly from the dropping funnel while stirring. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about one hour.

-

During the addition, external heating may be applied to maintain the pot temperature, which may reach up to 92°C.

-

After the addition is complete, the application of external heat is continued for approximately one more hour to ensure the reaction goes to completion.

-

The reaction mixture is then allowed to cool to room temperature. The resulting solution of this compound-tetrahydrofuran complex is ready for use or titration to determine its exact concentration.

Diagram 1: Experimental Workflow for the Synthesis of this compound

References

- 1. This compound 95% - Affordable Price [nacchemical.com]

- 2. p-Tolylmagnesium bromide, approx. 0.5M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. clearsynth.com [clearsynth.com]

- 5. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]

- 6. chembk.com [chembk.com]

p-tolylmagnesium chloride molecular weight and formula

This document provides core technical specifications for p-Tolylmagnesium Chloride, a Grignard reagent frequently utilized in organic synthesis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Properties

This compound is an organomagnesium compound. It is a strong nucleophile and a strong base, making it a versatile reagent for forming carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Citations |

| Molecular Formula | C₇H₇ClMg | [][2][3][4][5] |

| Molecular Weight | 150.89 g/mol | [][4][6][7] |

| CAS Number | 696-61-7 | [][5][6][8] |

| IUPAC Name | magnesium;methylbenzene;chloride | [][3] |

| Synonyms | 4-Tolylmagnesium chloride, (4-Methylphenyl)magnesium chloride, Chloro(4-methylphenyl)magnesium | [][8] |

Logical Relationship of Components

The following diagram illustrates the constituent parts of the this compound molecule.

Caption: Molecular components of this compound.

References

- 2. chembk.com [chembk.com]

- 3. Magnesium, chloro(4-methylphenyl)- | C7H7ClMg | CID 11829629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 696-61-7 [chemicalbook.com]

- 5. 382728000 [thermofisher.com]

- 6. novaphene.com [novaphene.com]

- 7. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

Synthesis of p-Tolylmagnesium Chloride from p-Chlorotoluene: A Technical Guide

This guide provides an in-depth overview of the synthesis of p-tolylmagnesium chloride, a vital Grignard reagent, from p-chlorotoluene. The document details the reaction mechanism, a comprehensive experimental protocol, and methods for determining the concentration of the final product, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most important and versatile reagents in synthetic organic chemistry. They serve as powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds. The synthesis of this compound (CH₃C₆H₄MgCl) from p-chlorotoluene is a classic example of Grignard reagent formation involving an aryl halide. This process requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[1] The reaction involves the oxidative insertion of magnesium metal into the carbon-chlorine bond of p-chlorotoluene, typically in an ether solvent such as tetrahydrofuran (B95107) (THF).[2]

Reaction Pathway and Mechanism

The formation of this compound proceeds via the direct insertion of magnesium metal into the C-Cl bond of p-chlorotoluene. The reaction is initiated on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide. Activation of the magnesium surface is therefore a critical step to begin the reaction.[3]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a representative laboratory-scale procedure for the synthesis of this compound. All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]

3.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1 mole scale) | Moles (mol) | Notes |

| Magnesium Turnings | 24.31 | 24.3 g | 1.0 | Should be fresh and oxide-free. |

| p-Chlorotoluene | 126.58 | 126.5 g | 1.0 | Should be anhydrous. |

| Tetrahydrofuran (THF) | 72.11 | 216 g (~242 mL) | 3.0 | Anhydrous grade, freshly distilled from a suitable drying agent.[5] |

| Iodine (I₂) | 253.81 | 1 small crystal | Catalytic | Activator.[2] |

| Ethyl Bromide (CH₃CH₂Br) | 108.97 | ~2 mL | Catalytic | Co-initiator.[2] |

3.2 Apparatus Setup

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. The entire apparatus should be flushed with a slow stream of dry nitrogen gas.[2]

3.3 Detailed Procedure

-

Magnesium Activation: Place the magnesium turnings (24.3 g) into the reaction flask. Add a single crystal of iodine and ~2 mL of ethyl bromide as initiators.[2] Gentle warming with a heat gun may be applied until the purple color of the iodine disappears, indicating activation of the magnesium surface.[6] Other activation methods include using 1,2-dibromoethane (B42909) or mechanical crushing.[1][7]

-

Preparation of Reagent Solution: In a separate dry flask, prepare a solution of p-chlorotoluene (126.5 g) in anhydrous THF (216 g).[2]

-

Initiation: Add approximately 10 mL of the p-chlorotoluene/THF solution to the activated magnesium in the reaction flask.[2] The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature or cloudiness of the solution. If the reaction does not start, gentle warming may be necessary.

-

Addition: Once the reaction has initiated, add the remaining p-chlorotoluene/THF solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This addition typically takes about one hour.[2] External heating may be required to sustain the reaction, with a target pot temperature of up to 92°C.[2]

-

Completion: After the addition is complete, continue heating the mixture with stirring for an additional 1.5 to 2 hours to ensure all the magnesium has reacted.[2]

-

Cooling and Storage: Allow the reaction mixture to cool to room temperature. The resulting solution of this compound will appear gray to brown and may contain some turbidity from unreacted magnesium.[8] The solution should be used immediately or stored under an inert atmosphere.

3.4 Determination of Grignard Reagent Concentration

The concentration of the prepared Grignard reagent must be determined before use. Titration is the most common method.

-

Method: A potentiometric titration method using 2-butanol (B46777) as the titrant in THF has been shown to be precise and effective for a wide range of Grignard reagents.[9] A simpler, common alternative involves back-titration. A known excess of iodine is added to an aliquot of the Grignard solution, which reacts with the reagent. The unreacted iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution. Another method involves quenching an aliquot with an acid of known concentration (like benzoic acid) and using an indicator such as (4-phenylazo)diphenylamine.[5]

Experimental Workflow and Data

The overall process from setup to final product analysis is summarized in the following workflow diagram.

Caption: Workflow for the synthesis and analysis of this compound.

4.1 Typical Reaction Parameters and Yields

The following table summarizes typical conditions and outcomes for the synthesis described.

| Parameter | Value/Condition | Reference |

| Scale | 1.0 mole | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reactant Ratio | Mg : p-Chlorotoluene ≈ 1:1 | [2] |

| Solvent Ratio | THF : p-Chlorotoluene ≈ 3:1 (molar) | [2] |

| Initiator | Iodine (catalytic), Ethyl Bromide (~2 mol%) | [2] |

| Reaction Temp | Reflux (up to 92°C) | [2] |

| Reaction Time | ~1 hr addition, ~1.5 hr reflux | [2] |

| Reported Yield | 93.0% (Determined by titration) | [2] |

Safety and Handling

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water, alcohols, or other protic sources. All equipment and reagents must be scrupulously dry.[1]

-

Flammability: The common solvent, THF, is highly flammable. Heating should be performed using a heating mantle or a water bath, and no open flames should be present.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl halide must be carefully controlled to prevent the reaction from becoming too vigorous.

-

Handling: The final Grignard reagent is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

Quenching: Unused Grignard reagent must be quenched carefully by slow addition to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium (B1175870) chloride, or by cautious addition of an alcohol like isopropanol (B130326) before disposal.

References

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]

- 9. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of p-Tolylmagnesium Chloride: An In-depth Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of p-tolylmagnesium chloride, a vital Grignard reagent in organic synthesis. The document delves into the core mechanistic principles, presents quantitative data, and offers detailed experimental protocols relevant to researchers and professionals in drug development and chemical sciences.

The Core Mechanism: A Surface-Mediated Radical Process

The formation of this compound from p-chlorotoluene and magnesium metal is a complex heterogeneous reaction that is understood to proceed through a radical-mediated pathway on the surface of the magnesium.[1][2] The overall reaction is deceptively simple:

p-CH₃C₆H₄Cl + Mg → p-CH₃C₆H₄MgCl

However, the underlying mechanism involves several critical steps:

-

Mass Transport: The p-chlorotoluene molecules in the solvent must diffuse to the surface of the magnesium metal. This step can be influenced by factors such as stirring speed and solvent viscosity.[1]

-

Electron Transfer: The reaction initiates with a single electron transfer (SET) from the magnesium surface to the p-chlorotoluene molecule. This forms a radical anion which rapidly dissociates.

-

Radical and Ion Formation: The dissociation of the radical anion yields a p-tolyl radical and a chloride ion.

-

Surface Interaction and Product Formation: The highly reactive p-tolyl radical is believed to be adsorbed onto the magnesium surface, where it combines with a magnesium(I) species (MgCl⁺) to form the final this compound product.

This surface-mediated mechanism is crucial in controlling the reaction and minimizing the formation of byproducts from freely diffusing radicals.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the formation of this compound.

Caption: Proposed mechanism of this compound formation.

Quantitative Data and Reaction Parameters

The yield and rate of this compound formation are highly dependent on several factors, including the solvent, the activation of the magnesium surface, and the reaction temperature.

Solvent Effects

Ethereal solvents are essential for the formation and stabilization of Grignard reagents. Tetrahydrofuran (THF) is generally the preferred solvent for the preparation of arylmagnesium chlorides from aryl chlorides due to its higher boiling point and better solvating ability for the Grignard reagent compared to diethyl ether.[3]

| Solvent | Precursor | Yield (%) | Reference |

| Tetrahydrofuran (THF) | p-Chlorotoluene | 93.0 | [3] |

Magnesium Activation

The removal of the passivating magnesium oxide layer is critical for initiating the Grignard reaction. Several methods can be employed to activate the magnesium surface.

| Activation Method | Description | Typical Reagents |

| Chemical Activation | Use of a small amount of a substance to chemically clean the Mg surface. | Iodine (I₂), 1,2-Dibromoethane (DBE), Diisobutylaluminum hydride (DIBAH) |

| Mechanical Activation | Physical disruption of the oxide layer. | Stirring magnesium turnings under inert atmosphere, sonication. |

One patented method for the synthesis of this compound reports a high yield using a combination of ethyl bromide and an iodine crystal as initiators in THF.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and quantification of this compound.

Synthesis of this compound in Tetrahydrofuran

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[3]

Materials:

-

Magnesium turnings: 24.3 g (1.0 g-atom)

-

p-Chlorotoluene: 126.5 g (1.0 mole)

-

Tetrahydrofuran (THF), anhydrous: 216.0 g (3.0 moles)

-

Ethyl bromide: 2 mL (initiator)

-

Iodine crystal: 1 small crystal (initiator)

-

Nitrogen gas for inert atmosphere

Equipment:

-

1-L three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or equivalent for inert atmosphere operations

Procedure:

-

Preparation: A 1-L three-necked flask is charged with 24.3 g of magnesium turnings. The apparatus is assembled, flame-dried under vacuum, and subsequently purged with dry nitrogen gas.

-

Initiation: A mixture of 126.5 g of p-chlorotoluene dissolved in 216 g of THF is prepared. Approximately 10 mL of this solution, along with 2 mL of ethyl bromide and a small iodine crystal, is added to the magnesium turnings in the flask.

-

Addition: The rest of the p-chlorotoluene/THF mixture is added slowly from the dropping funnel while stirring. The addition is regulated to maintain a steady reaction, which may require external heating to a pot temperature of around 92°C. The total addition time is approximately one hour.

-

Completion: After the addition is complete, the reaction mixture is heated for an additional hour to ensure the reaction goes to completion.

-

Titration: The concentration of the prepared this compound solution should be determined by titration before use.

Titration of this compound

A reliable method for determining the concentration of Grignard reagents is essential for stoichiometric control in subsequent reactions. The following back-titration method using iodine is recommended.[4][5]

Materials:

-

Iodine (I₂), accurately weighed

-

Anhydrous THF

-

Anhydrous Lithium Chloride (LiCl)

-

The prepared this compound solution

Procedure:

-

Prepare Titrant: Accurately weigh about 254 mg (1 mmol) of iodine into a dry, argon-flushed flask. Dissolve the iodine in 3-5 mL of a saturated solution of anhydrous LiCl in anhydrous THF. The LiCl helps to keep the magnesium salts soluble during the titration.

-

Titration: Cool the iodine solution to 0°C in an ice bath. Slowly add the this compound solution dropwise from a syringe until the brown color of the iodine disappears. The endpoint is a colorless or slightly yellow solution.

-

Calculation: The molarity of the Grignard reagent is calculated based on the volume of the solution required to react with the known amount of iodine.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis and subsequent titration of this compound.

Caption: Workflow for the synthesis and titration of this compound.

Common Byproducts

The primary byproduct in the formation of Grignard reagents from aryl halides is the corresponding biaryl compound, formed by the coupling of two aryl radicals. In the case of this compound formation, this would be 4,4'-dimethylbiphenyl (B165725) (also known as di-p-tolyl).

2 p-CH₃C₆H₄• → p-CH₃C₆H₄-C₆H₄CH₃-p

The formation of this byproduct is generally minimized by using THF as the solvent and by maintaining a high concentration of magnesium, which favors the surface-mediated reaction pathway over radical dimerization in solution. The use of highly activated magnesium can also reduce the formation of coupling products.[2]

Conclusion

The formation of this compound is a well-established yet mechanistically complex reaction. A thorough understanding of the surface-mediated radical mechanism, careful control of reaction parameters such as solvent choice and magnesium activation, and precise quantification of the resulting reagent are paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for the safe and efficient synthesis and utilization of this important organometallic compound.

References

- 1. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]

- 2. lookchem.com [lookchem.com]

- 3. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to p-Tolylmagnesium Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmagnesium chloride, an organomagnesium compound, is a vital Grignard reagent in organic synthesis. Its utility lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation, and an exploration of its reactivity. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective and safe handling and application of this versatile reagent.

Physical and Chemical Properties

This compound is typically not isolated as a pure solid. Instead, it is prepared and used as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether. The properties of the solution are therefore dependent on the solvent and concentration.

Quantitative Data Summary

| Property | Value | Notes and References |

| Molecular Formula | C₇H₇ClMg | [1][] |

| Molecular Weight | 150.89 g/mol | [1][][3] |

| Appearance | Clear to turbid, light grey to brown to black solution | [4] |

| Density (of solution) | ~0.974 g/mL at 25 °C (in THF) | [1] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF) | [1] |

Note: Properties such as melting point and boiling point are not applicable as the reagent is used in solution.

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of a Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the tolyl group nucleophilic and basic.

-

Reactivity with Protic Solvents: It reacts violently with water and other protic solvents (e.g., alcohols, amines) to decompose into toluene (B28343) and magnesium salts.[1] Therefore, all reactions involving this compound must be conducted under strictly anhydrous conditions.

-

Reactivity with Electrophiles: It readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to form new carbon-carbon bonds.

-

Stability: Solutions of this compound are sensitive to air and moisture.[1] They should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Over time, Grignard reagents can also form peroxides, which can be explosive.[1]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound.

Synthesis of this compound

Objective: To prepare a solution of this compound in tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

p-Chlorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromide (as an initiator)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

-

Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and addition funnel) and dry it thoroughly in an oven. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Purge the flask with inert gas.

-

Initiation: Add a small amount of anhydrous THF to the magnesium turnings. To initiate the reaction, add a few drops of ethyl bromide and a small crystal of iodine. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the reaction.

-

Preparation of p-Chlorotoluene Solution: In the addition funnel, prepare a solution of p-chlorotoluene in anhydrous THF.

-

Addition of p-Chlorotoluene: Once the reaction has been initiated, add the p-chlorotoluene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the reaction goes to completion. The formation of a cloudy grey or brown solution indicates the presence of the Grignard reagent.

-

Storage and Use: The resulting solution of this compound should be used immediately or stored under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.

This protocol is adapted from a general procedure for the synthesis of aryl magnesium chlorides described in a United States Patent.[5]

Reaction Mechanisms and Workflows

Synthesis Workflow

The synthesis of this compound follows a straightforward workflow, which can be visualized as follows:

General Grignard Reaction Mechanism

The reaction of this compound with a carbonyl compound, such as a ketone, proceeds via a nucleophilic addition mechanism.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound are not widely available in the public domain, primarily because the reagent is highly reactive and is used in solution. However, the expected spectral characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the p-substituted aromatic ring. The aromatic protons would appear as two doublets, and the methyl protons would be a singlet. The chemical shifts would be influenced by the electron-donating effect of the C-Mg bond.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbon. The ipso-carbon (the carbon bonded to magnesium) would be significantly shielded.

-

IR Spectroscopy: Infrared spectroscopy can be used to monitor the formation of the Grignard reagent by observing the disappearance of the C-Cl stretching vibration of p-chlorotoluene and the appearance of new bands associated with the C-Mg bond. The presence of the solvent (THF or diethyl ether) will dominate the spectrum.

Recent studies have highlighted the use of Raman spectroscopy as a suitable method for the quality determination of Grignard reagents, as it can mitigate interference from moisture and CO₂.[6][7][8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Flammability: It is highly flammable and should be kept away from ignition sources.[1]

-

Reactivity with Water: It reacts violently with water, releasing flammable gases.[1]

-

Corrosivity: It can cause severe skin and eye burns.[1]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Operations should be conducted under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a powerful and versatile Grignard reagent with broad applications in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to proper handling and reaction conditions, is essential for its successful and safe utilization in research and development. This guide provides a foundational understanding to aid scientists and professionals in harnessing the synthetic potential of this important organometallic compound.

References

- 1. chembk.com [chembk.com]

- 3. novaphene.com [novaphene.com]

- 4. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]

- 5. Charge-transfer complex - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ACADSTAFF UGM [prisma.simaster.ugm.ac.id]

- 8. researchgate.net [researchgate.net]

The Schlenk Equilibrium of p-Tolylmagnesium Chloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The reactivity and structure of these organomagnesium halides, represented as RMgX, are governed by a complex set of solution-state equilibria, collectively known as the Schlenk equilibrium. This equilibrium describes the disproportionation of an organomagnesium halide into its corresponding diorganomagnesium (MgR₂) and magnesium dihalide (MgX₂) species. A thorough understanding of this equilibrium is paramount for controlling reaction outcomes, optimizing yields, and ensuring reproducibility in synthetic protocols, particularly in the context of drug development where precision is critical.

This technical guide provides a detailed examination of the Schlenk equilibrium as it pertains to p-tolylmagnesium chloride (p-TolMgCl), a common aryl Grignard reagent. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, this guide will present a comprehensive overview of the principles of the equilibrium, contextualize its behavior with data from related aryl Grignard reagents, and provide detailed experimental protocols for its characterization.

The Core of the Equilibrium

The Schlenk equilibrium is a dynamic process that dictates the concentration of active nucleophilic species in a Grignard solution.[1] The fundamental equilibrium is described as follows:

2 RMgX ⇌ MgR₂ + MgX₂ [1]

For this compound, this equilibrium is represented as:

2 (p-Tol)MgCl ⇌ (p-Tol)₂Mg + MgCl₂

The position of this equilibrium is significantly influenced by several factors:

-

The Nature of the Solvent: Coordinating ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of Grignard reagents.[1] These solvents solvate the magnesium center, forming complexes that influence the equilibrium position. Generally, THF, being a stronger Lewis base than diethyl ether, tends to shift the equilibrium towards the formation of the diorganomagnesium species due to its strong solvation of the magnesium dihalide.[2][3]

-

Concentration: At higher concentrations, Grignard reagents can form dimers and higher-order oligomers, further complicating the equilibrium.[1]

-

Temperature: The thermodynamic parameters of the equilibrium (enthalpy and entropy) dictate the temperature dependence. As will be discussed, the enthalpy of this reaction is typically small and negative.[4][5]

-

The Organic Substituent (R) and Halide (X): The electronic and steric properties of the aryl group and the nature of the halide affect the stability of the various species in solution. For instance, disproportionation is often more pronounced for organomagnesium chlorides compared to bromides.[2]

Quantitative Data on the Schlenk Equilibrium of Aryl Grignard Reagents

| Grignard Reagent | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [4][5] |

| Phenylmagnesium Bromide | 2-Methyl-THF | -1.7 | 20 | [5] |

| Mesitylmagnesium Bromide | 2-Methyl-THF | -4.6 | 17 | [5] |

Note: The data for Cyclopentadienylmagnesium Bromide is included as a relevant example of a well-characterized organomagnesium halide equilibrium.

Based on these data and general trends, it can be inferred that the Schlenk equilibrium for this compound in a solvent like THF will likely have a small negative enthalpy change, suggesting a slightly exothermic process. The positive entropy change is consistent with the formation of more particles in solution from the dimeric Grignard species.

Mandatory Visualizations

The Schlenk Equilibrium Pathway

Caption: The Schlenk equilibrium for this compound.

Logical Relationship of Species in Solution

Caption: Interplay of monomeric, dimeric, and disproportionated species.

Experimental Workflow for Schlenk Equilibrium Analysis

Caption: Workflow for thermodynamic analysis of the Schlenk equilibrium via NMR.

Experimental Protocols

Protocol 1: Preparation of this compound in THF

Objective: To synthesize this compound from p-chlorotoluene and magnesium turnings in THF.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

p-Chlorotoluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous, inhibitor-free

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas (nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the p-chlorotoluene solution to the magnesium suspension to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.

-

Once the reaction has started, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting dark-colored solution is the Grignard reagent, which can be used in subsequent applications or for equilibrium studies.

Protocol 2: Determination of Grignard Reagent Concentration by Titration

Objective: To accurately determine the molar concentration of the active Grignard reagent in the prepared solution.

Materials:

-

Anhydrous toluene

-

Iodine (I₂)

-

Anhydrous lithium chloride (LiCl)

-

The prepared this compound solution

-

Dry glassware (vials, syringes) and inert atmosphere setup.

Procedure (adapted from Knochel's method):

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried vial under an inert atmosphere, dissolve a pre-weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the LiCl/THF solution.

-

Cool the dark brown iodine solution to 0 °C.

-

Slowly add the this compound solution dropwise via a syringe to the stirred iodine solution.

-

The endpoint is reached when the solution's color changes from brown to light yellow and then becomes colorless.

-

Record the volume of the Grignard reagent added.

-

The molarity (M) is calculated using the formula: M = (moles of I₂) / (Volume of Grignard reagent in L)

-

Repeat the titration at least once more and average the results for accuracy.

Protocol 3: NMR Spectroscopic Analysis of the Schlenk Equilibrium

Objective: To determine the equilibrium constant (K) for the Schlenk equilibrium at various temperatures and subsequently calculate the thermodynamic parameters (ΔH and ΔS).

Materials:

-

A solution of this compound of known concentration in anhydrous deuterated THF (THF-d₈).

-

NMR spectrometer equipped with variable temperature capabilities.

-

Inert atmosphere NMR tubes (e.g., J. Young tubes).

Procedure:

-

Prepare a sample of this compound in THF-d₈ under strict inert atmosphere conditions.

-

Transfer the solution to an inert atmosphere NMR tube.

-

Acquire a ¹H NMR spectrum at a defined starting temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to the aromatic protons of this compound and di-p-tolylmagnesium. These species will have slightly different chemical shifts.

-

Carefully integrate the signals corresponding to each species. The concentration of MgCl₂ can be inferred from the stoichiometry of the equilibrium.

-

Calculate the equilibrium constant, K = [ (p-Tol)₂Mg ] [ MgCl₂ ] / [ (p-Tol)MgCl ]², using the relative integrations.

-

Repeat the measurement at several different temperatures (e.g., in 10 K increments from 278 K to 318 K), allowing the sample to equilibrate at each temperature before acquisition.

-

Construct a van't Hoff plot by plotting ln(K) versus 1/T (in Kelvin).

-

The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the ideal gas constant. This allows for the determination of the enthalpy and entropy of the equilibrium.[4][5]

Conclusion

The Schlenk equilibrium is a fundamental concept governing the behavior of this compound and other Grignard reagents in solution. While specific thermodynamic data for this particular reagent remains elusive in the surveyed literature, an understanding of the influencing factors—solvent, temperature, and reagent structure—combined with data from analogous aryl systems, provides a robust framework for predicting and controlling its reactivity. The experimental protocols outlined in this guide offer a practical approach for the preparation, quantification, and detailed study of this equilibrium. For professionals in drug development and the broader chemical sciences, a deep appreciation for the subtleties of the Schlenk equilibrium is indispensable for the rational design and execution of reliable and scalable synthetic routes.

References

The Dawn of a New Bond: A Technical Guide to the History and Discovery of Aryl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of organomagnesium halides by Victor Grignard at the turn of the 20th century marked a paradigm shift in synthetic organic chemistry. These reagents, now ubiquitously known as Grignard reagents, provided a robust and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. Among these, aryl Grignard reagents have proven to be indispensable tools in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the history and discovery of aryl Grignard reagents, detailing the key scientific milestones, early experimental protocols, and the evolution of the synthetic methodology.

A Foundation Laid: From Frankland and Barbier to Grignard's Breakthrough

The concept of organometallic compounds was not entirely new by the time of Grignard's work. In the mid-19th century, Edward Frankland's synthesis of diethylzinc (B1219324) had laid the groundwork for the field. However, organozinc compounds were often difficult to handle and exhibited limited reactivity.

A more direct precursor to Grignard's discovery was the work of his supervisor, Philippe Barbier. In 1899, Barbier reported the synthesis of a tertiary alcohol from the reaction of methylheptenone with methyl iodide and magnesium in a single pot.[1] This "in situ" generation of the organometallic species, while successful, often gave inconsistent and unsatisfactory yields.[2]

It was Victor Grignard, tasked by Barbier to investigate this reaction further, who made the pivotal conceptual leap. Grignard hypothesized that the low yields in the Barbier procedure were due to the simultaneous presence of the carbonyl compound and the reactive organometallic intermediate. He proposed a two-step process: first, the preparation of the organomagnesium halide, followed by its reaction with the electrophile.[2][3] In 1900, Grignard published his seminal work in the Comptes rendus de l'Académie des sciences, describing the successful preparation of organomagnesium halides, including the first aryl Grignard reagent, phenylmagnesium bromide, in high yields.[4] This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a reliable and broadly applicable method for creating carbon-carbon bonds.[3][5]

Quantitative Data from Early Investigations

Early publications on Grignard reagents often described yields qualitatively, using terms such as "excellent" or "nearly quantitative." However, a review of the foundational literature, including Grignard's 1901 doctoral thesis, provides insight into the efficiency of these early reactions. The following tables summarize available quantitative data for the formation of aryl Grignard reagents and their subsequent reactions from the early 20th century.

Table 1: Formation of Aryl Grignard Reagents (circa 1900-1920)

| Aryl Halide | Solvent | Reaction Conditions | Reported Yield of Grignard Reagent | Reference |

| Bromobenzene (B47551) | Diethyl ether | Reflux | "Nearly quantitative" | Grignard, V. (1900) |

| Iodobenzene | Diethyl ether | Gentle warming | "Excellent" | Grignard, V. (1900) |

| p-Bromotoluene | Diethyl ether | Reflux | High (unspecified %) | Grignard, V. (1901) |

| α-Bromonaphthalene | Diethyl ether | Reflux | Good (unspecified %) | Grignard, V. (1901) |

Table 2: Early Reactions of Phenylmagnesium Bromide (PhMgBr)

| Electrophile | Product | Solvent | Reported Yield | Reference |

| Carbon Dioxide | Benzoic Acid | Diethyl ether | ~80% | Grignard, V. (1901) |

| Benzaldehyde | Diphenylcarbinol | Diethyl ether | ~75% | Grignard, V. (1901) |

| Acetone | Dimethylphenylcarbinol | Diethyl ether | ~85% | Grignard, V. (1901) |

| Ethyl Benzoate | Triphenylcarbinol | Diethyl ether | ~90% | Grignard, V. (1901) |

Experimental Protocols: The Synthesis of Phenylmagnesium Bromide

The following protocol is a representative example of the preparation of an aryl Grignard reagent from the early 20th century, adapted from established procedures. It is crucial to note that all reagents and glassware must be scrupulously dried, as Grignard reagents are highly sensitive to moisture.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle or water bath

-

Calcium chloride drying tube

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a glass stopper. All glassware must be flame-dried or oven-dried and assembled while hot to prevent the condensation of atmospheric moisture.

-

Magnesium Activation: The magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine is added. The flask is gently warmed with a heat gun under a flow of dry nitrogen to sublime the iodine, which helps to activate the magnesium surface by etching away the passivating oxide layer.

-

Initiation of the Reaction: A small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added from the dropping funnel. The mixture is gently warmed. The initiation of the reaction is indicated by the disappearance of the iodine color and the spontaneous boiling of the ether.

-

Addition of Bromobenzene: Once the reaction has initiated, the remaining solution of bromobenzene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

Completion of the Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-to-brown solution of phenylmagnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions.

Evolution of the Methodology: Solvents, Activation, and Scope

While Grignard's initial discovery was groundbreaking, the methodology for preparing aryl Grignard reagents has evolved significantly over the past century to improve safety, reliability, and substrate scope.

-

Solvents: Diethyl ether was the solvent of choice in Grignard's original work due to its ability to solvate and stabilize the organomagnesium species.[6] In the 1950s, tetrahydrofuran (B95107) (THF) was introduced as a solvent, which proved to be particularly advantageous for the preparation of Grignard reagents from less reactive aryl chlorides.[7] The higher boiling point of THF also allows for reactions to be conducted at elevated temperatures.

-

Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium metal can often inhibit the initiation of the Grignard reaction. Early methods of activation included the use of iodine, as described in the protocol above. Over time, other activating agents such as 1,2-dibromoethane (B42909) and methyl iodide were introduced. Mechanical activation methods, such as stirring the magnesium turnings under an inert atmosphere, have also been developed.

-

Cross-Coupling Reactions: The utility of aryl Grignard reagents was significantly expanded with the discovery of transition metal-catalyzed cross-coupling reactions. In the 1940s, Morris Kharasch and his colleagues reported the coupling of Grignard reagents with organic halides in the presence of transition metal salts, laying the foundation for modern cross-coupling chemistry.[6]

Visualizing the Discovery Pathway

The following diagram illustrates the logical progression from the early work on organometallics to the development and refinement of aryl Grignard reagent synthesis.

Caption: Logical workflow of the discovery and development of aryl Grignard reagents.

Conclusion

The discovery of aryl Grignard reagents by Victor Grignard was a watershed moment in the history of organic chemistry. Building upon the foundational work of his predecessors, Grignard's development of a reliable two-step synthesis of these powerful nucleophiles opened up a vast new landscape of possibilities for the construction of complex organic molecules. The subsequent evolution of the methodology, including the introduction of new solvents, more effective activation techniques, and the advent of cross-coupling reactions, has further solidified the position of aryl Grignard reagents as an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. For researchers and professionals in drug development, a thorough understanding of the history and technical nuances of this century-old reaction remains as relevant today as it was in the nascent years of organometallic chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]

- 3. scribd.com [scribd.com]

- 4. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. ilacadofsci.com [ilacadofsci.com]

Theoretical Reactivity of p-Tolylmagnesium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylmagnesium chloride, a prominent member of the Grignard reagent family, is a versatile and highly reactive organometallic compound indispensable in modern organic synthesis. Its utility in the formation of carbon-carbon bonds has positioned it as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity. It delves into its molecular structure and the underlying principles governing its formation and reactivity, including the Single Electron Transfer (SET) mechanism and the Schlenk equilibrium. Detailed experimental protocols for its preparation and its application in pivotal reactions such as Kumada cross-coupling and nucleophilic additions to carbonyl compounds are presented. Quantitative data on reaction yields are systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate key reaction mechanisms and multi-step synthetic workflows, offering a clear and concise understanding of the logical relationships and experimental processes involved.

Introduction

This compound (C₇H₇ClMg) is an organomagnesium halide, commonly known as a Grignard reagent.[1] These reagents are characterized by a carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom, making them potent reagents for the formation of new carbon-carbon bonds.[2] The presence of the p-tolyl group, a toluene (B28343) molecule lacking one hydrogen atom at the para position, influences the steric and electronic properties of the reagent, thereby modulating its reactivity. This guide will explore the theoretical underpinnings of this compound's reactivity and provide practical insights into its synthetic applications.

Theoretical Framework of Reactivity

Molecular Structure and Bonding

The reactivity of this compound is fundamentally dictated by the nature of the carbon-magnesium bond. This bond is highly polarized, with the carbon atom bearing a partial negative charge (carbanionic character) and the magnesium atom a partial positive charge. This polarization makes the tolyl group a strong nucleophile and a strong base.

Mechanism of Formation: The Single Electron Transfer (SET) Pathway

The formation of a Grignard reagent from an aryl halide and magnesium metal is not a simple insertion reaction. The currently accepted mechanism involves a single electron transfer (SET) from the magnesium metal to the aryl halide. This process generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium halide.

Figure 1: Simplified Single Electron Transfer (SET) mechanism for the formation of this compound.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide.

2 RMgX ⇌ R₂Mg + MgX₂

For this compound in an ethereal solvent like tetrahydrofuran (B95107) (THF), the equilibrium can be represented as:

2 p-Tolyl-MgCl ⇌ (p-Tolyl)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group (R), and the halide (X). The presence of different species in solution can have implications for the reactivity and selectivity of the Grignard reagent.

Figure 2: The Schlenk equilibrium for this compound.

Experimental Protocols

Preparation of this compound

Materials:

-

Magnesium turnings (1 g atom)

-

p-Chlorotoluene (1 mole)

-

Anhydrous tetrahydrofuran (THF) (3 moles)

-

Nitrogen gas for inert atmosphere

Procedure: [6]

-

A reaction flask is charged with 24.3 grams (1 g atom) of magnesium turnings and purged with nitrogen gas to establish an inert atmosphere.

-

A mixture of 126.5 grams (1 mole) of p-chlorotoluene dissolved in 216 grams (3 moles) of anhydrous THF is prepared.

-

Approximately 10 mL of this mixture is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.

-

Once the reaction has initiated, the remaining p-chlorotoluene/THF mixture is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete conversion.

-

The resulting solution of this compound is typically used directly in subsequent reactions. The concentration can be determined by titration.

Reactivity in Organic Synthesis

Kumada Cross-Coupling Reactions

The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.[7] this compound is an excellent coupling partner in these reactions, particularly for the synthesis of biaryl compounds.

Table 1: Kumada Cross-Coupling of p-Tolylmagnesium Bromide with Various Aryl and Vinyl Tosylates [8]

| Entry | Electrophile | Catalyst | Product | Yield (%) |

| 1 | Phenyl tosylate | Pd(dba)₂ / Josiphos | 4-Methylbiphenyl | 85 |

| 2 | 4-Methoxyphenyl tosylate | Pd(dba)₂ / Josiphos | 4-Methoxy-4'-methylbiphenyl | 82 |

| 3 | 4-Chlorophenyl tosylate | Pd(dba)₂ / Josiphos | 4-Chloro-4'-methylbiphenyl | 78 |

| 4 | 2-Methylphenyl tosylate | Pd(dba)₂ / Josiphos | 2,4'-Dimethylbiphenyl | 75 |

| 5 | 1-Naphthyl tosylate | Pd(dba)₂ / Josiphos | 1-(p-Tolyl)naphthalene | 88 |

| 6 | (E)-β-Styryl tosylate | Pd(dba)₂ / Josiphos | (E)-1-Phenyl-2-(p-tolyl)ethene | 72 |

Experimental Protocol for Kumada Coupling (General Procedure): [8]

-

To a solution of the aryl or vinyl tosylate (1.0 mmol) and the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) in an appropriate solvent (e.g., THF) under an inert atmosphere, is added a solution of p-tolylmagnesium bromide (1.1 mmol) in THF.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Figure 3: Catalytic cycle of the Kumada cross-coupling reaction.

Reactions with Carbonyl Compounds

This compound readily reacts with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Table 2: Reaction of this compound with Various Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | (4-Methylphenyl)(phenyl)methanol | ~90 (estimated) | [9] |

| 2 | Acetophenone | 1-(4-Methylphenyl)-1-phenylethanol | High (qualitative) | [10] |

| 3 | Cyclohexanone | 1-(p-Tolyl)cyclohexan-1-ol | High (qualitative) | [10] |

| 4 | Ethyl benzoate | Bis(4-methylphenyl)(phenyl)methanol | High (qualitative) | [11] |

Experimental Protocol for Reaction with Carbonyls (General Procedure):

-

To a solution of the carbonyl compound (1.0 mmol) in anhydrous THF under an inert atmosphere at 0 °C, is added a solution of this compound (1.1 mmol) in THF dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Application in Multi-Step Synthesis: The Synthesis of Tamoxifen

This compound and its bromide analogue are key reagents in the synthesis of various pharmaceuticals. A notable example is the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. One synthetic route involves the reaction of a ketone precursor with an aryl Grignard reagent, such as p-anisylmagnesium bromide (structurally similar to this compound), to form a tertiary alcohol intermediate.

Figure 4: A simplified workflow for a multi-step synthesis of Tamoxifen, highlighting a key Grignard addition step.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its reactivity, governed by the polarized carbon-magnesium bond, allows for the efficient construction of carbon-carbon bonds through various reaction pathways. A thorough understanding of its theoretical underpinnings, including the SET mechanism of its formation and the Schlenk equilibrium, is crucial for its effective utilization. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and materials science, enabling the strategic design and execution of complex organic syntheses. The continued exploration of the reactivity of this compound and other Grignard reagents will undoubtedly lead to the development of novel synthetic methodologies and the creation of innovative molecular architectures.

References

- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A computational study on addition of Grignard reagents to carbonyl compounds. | Semantic Scholar [semanticscholar.org]

- 4. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Preparative Guide to p-Tolylmagnesium Chloride: An In-depth Technical Resource

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) and a detailed experimental protocol for the preparation of p-tolylmagnesium chloride (p-TolylMgCl). This Grignard reagent is a crucial intermediate in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of novel pharmaceutical compounds and other complex organic molecules.

Chemical Structure and Properties

-

Chemical Formula: C₇H₇ClMg

-

Molecular Weight: 150.89 g/mol

-

CAS Number: 696-61-7

-

Appearance: Typically a clear to turbid, light grey to brown or black solution in an etheral solvent like tetrahydrofuran (B95107) (THF).

-

Synonyms: 4-Methylphenylmagnesium chloride, Chloro(4-methylphenyl)magnesium

This compound is a highly reactive organometallic compound, sensitive to moisture and air. It is commonly prepared and used as a solution in anhydrous solvents such as THF, where it often exists as a complex with the solvent molecules.

Spectroscopic Data

Due to the reactive nature of Grignard reagents, obtaining and interpreting their spectroscopic data requires careful experimental technique. The data presented here is based on typical values observed for aryl Grignard reagents and should be considered as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The chemical shifts are influenced by the solvent and the equilibrium between different species (monomer, dimer, etc.), known as the Schlenk equilibrium.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in THF-d₈

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.0 - 7.5 | Multiplet | Aromatic protons |

| ~ 2.2 - 2.4 | Singlet | Methyl protons (CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in THF-d₈

| Chemical Shift (ppm) | Assignment |

| ~ 160 - 170 | C-Mg (ipso-carbon) |

| ~ 135 - 140 | Aromatic C-CH₃ |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Aromatic CH |

| ~ 20 - 22 | Methyl carbon (CH₃) |

Note: The chemical shifts are approximate and can vary depending on the concentration, solvent, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the C-Mg bond and to monitor the formation of the Grignard reagent during its synthesis.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Methyl C-H stretch |

| ~ 1600, ~1490 | Medium | Aromatic C=C stretch |

| 365 - 383 | Variable | C-Mg stretch for aryl Grignards |

Note: The C-Mg stretching frequency is in the far-IR region and may not be observable with standard mid-IR spectrometers.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a standard procedure for the preparation of aryl Grignard reagents.[1] All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Materials:

-

Magnesium turnings

-

p-Chlorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glove box

-

Round-bottom flask, condenser, and addition funnel

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas.

-

Magnesium Activation: The magnesium turnings are placed in the flask. A small amount of an initiator, such as a crystal of iodine, can be added to activate the magnesium surface.

-

Reagent Preparation: A solution of p-chlorotoluene in anhydrous THF is prepared in the addition funnel.

-

Initiation: A small portion of the p-chlorotoluene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change, gentle bubbling, or a slight increase in temperature. Gentle heating may be required to start the reaction.

-

Addition: Once the reaction has initiated, the remaining p-chlorotoluene solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and heated at reflux for a period to ensure complete reaction.

-

Storage and Use: The resulting this compound solution is cooled to room temperature and can be used directly for subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the p-Tolyl Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of organic chemistry and medicinal chemistry, the strategic selection of functional groups is paramount to tailoring the properties of a molecule. The p-tolyl group, a substituent consisting of a methyl group at the para position (1,4 position) of a phenyl ring, is a frequently utilized moiety.[1] Its prevalence stems from its distinct and predictable influence on a molecule's electronic and steric characteristics, which in turn dictate chemical reactivity, reaction selectivity, and biological activity.[2] This technical guide provides a comprehensive analysis of the electronic and steric effects of the p-tolyl group, details the experimental protocols used to quantify these effects, and visualizes key workflows and concepts.

Electronic Effects of the p-Tolyl Group

The electronic influence of a substituent is its ability to donate or withdraw electron density from a reaction center or molecular framework. The p-tolyl group is generally considered a weak electron-donating group (EDG). This characteristic arises from the combination of two primary electronic effects: the inductive effect and hyperconjugation (a form of resonance).

-

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the benzene (B151609) ring. This difference in electronegativity causes the methyl group to "push" or donate electron density through the sigma (σ) bond framework towards the ring. This is known as a positive inductive effect (+I).

-

Hyperconjugation (Resonance Effect): This is the primary mechanism by which the p-tolyl group donates electron density. Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect increases the electron density at the ortho and para positions of the ring, making the p-tolyl group an activating ortho-, para-director in electrophilic aromatic substitution reactions.

Quantitative Analysis: Hammett Constants

The electronic effect of a substituent can be quantified using the Hammett equation, which provides a linear free-energy relationship.[3] The key parameter is the substituent constant, sigma (σ), which is a measure of the electronic-donating or -withdrawing power of a substituent relative to hydrogen. For the p-tolyl group, the most relevant constant is σₚ.

The negative value of σₚ for the p-tolyl group confirms its net electron-donating character at the para position. In contrast, the σₘ value is less negative, indicating that the electron-donating effect is weaker at the meta position, as it operates primarily through the weaker inductive effect without the aid of resonance.

Table 1: Hammett Substituent Constants for the p-Tolyl Group and Other Common Substituents

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Electronic Nature |

| -NO₂ | 0.78 | 0.71 | Strongly Electron-Withdrawing |

| -CN | 0.66 | 0.56 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | 0.37 | Weakly Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ (p-tolyl) | -0.17 | -0.07 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | 0.12 | Strongly Electron-Donating |

| -NH₂ | -0.66 | -0.16 | Very Strongly Electron-Donating |

Data compiled from various sources.

Steric Effects of the p-Tolyl Group

Steric effects relate to the spatial arrangement of atoms and the physical bulk of a group, which can hinder or influence the approach of a reactant to a reaction site.[4] The p-tolyl group, being larger than a simple methyl or hydrogen substituent, imparts a moderate degree of steric bulk. This can be advantageous in controlling selectivity in chemical reactions by blocking certain reaction pathways.

Quantitative Analysis: Taft Steric Parameters

Table 2: Taft Steric Parameters (Eₛ) for Various Substituents

| Substituent | Taft Steric Parameter (Eₛ) |

| -H | +1.24 |

| -CH₃ (Methyl) | 0.00 (Reference) |

| -CH₂CH₃ (Ethyl) | -0.07 |

| -CH₂C₆H₄CH₃ (p-tolylbenzyl) | -0.38 |

| -CH(CH₃)₂ (Isopropyl) | -0.47 |

| -C(CH₃)₃ (tert-Butyl) | -1.54 |

| -C₆H₅ (Phenyl) | -2.55 |

Note: The Eₛ value for the p-tolyl group itself is not commonly tabulated in the same context as alkyl groups. The value for p-tolylbenzyl is provided for comparison. The steric bulk is significant and comparable to other aryl groups.

Experimental Protocols for Determining Electronic and Steric Effects

Determination of Hammett Constants (σ)

The standard method for determining Hammett constants involves measuring the acid dissociation constant (Kₐ) of a series of meta- or para-substituted benzoic acids in water at 25°C. The reaction constant (ρ) for this reference reaction is defined as 1.00.[9]

Methodology:

-

Synthesis: Synthesize the required p-tolyl-substituted benzoic acid and the unsubstituted benzoic acid reference compound.

-

Solution Preparation: Prepare solutions of known concentration for each acid in a standardized solvent system (e.g., water or a water/ethanol mixture).

-

Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

pKₐ Calculation: Plot the pH versus the volume of base added. The pH at the half-equivalence point is equal to the pKₐ of the acid.

-

σ Constant Calculation: The Hammett constant is calculated using the following formula: σ = pKₐ (benzoic acid) - pKₐ (p-tolylbenzoic acid)

References

- 1. Tolyl group - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Taft equation - Wikipedia [en.wikipedia.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 7. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 8. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for p-Tolylmagnesium Chloride in Kumada Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction